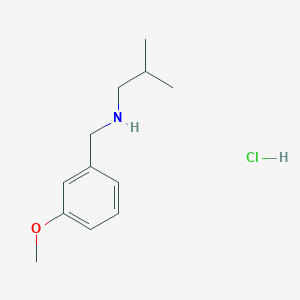

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride

Overview

Description

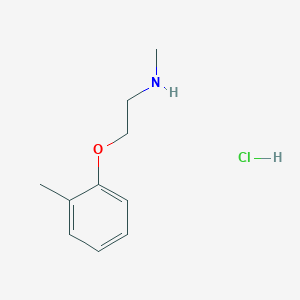

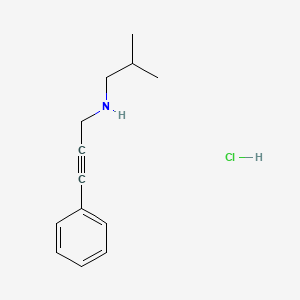

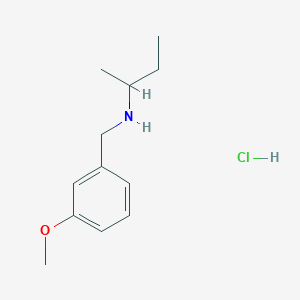

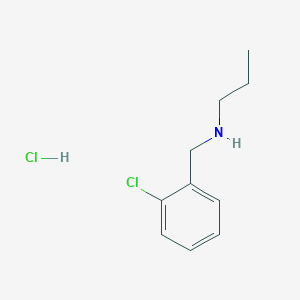

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Identification

- Research has been conducted on the synthesis of various compounds related to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride. For example, Błachut, Wojtasiewicz, and Czarnocki (2002) investigated the synthesis of 4-methoxyamphetamine (PMA) using the Leuckart method, identifying contaminants including methoxy derivatives of N-(beta-phenylisopropyl)benzaldimine and others (Błachut, Wojtasiewicz, & Czarnocki, 2002). Similarly, Zanobini, Brandi, and Meijere (2006) developed a one-pot three-component reaction involving alkylhydroxylamine hydrochlorides, including p-methoxybenzyl, to yield 3-spirocyclopropanated 2-azetidinones (Zanobini, Brandi, & Meijere, 2006).

Analytical Characterization

- Analytical characterization of compounds structurally related to this compound is another area of focus. Westphal, Girreser, and Waldmüller (2016) presented mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for N-(ortho-methoxybenzyl)amines with amphetamine partial structure, contributing to the understanding of these compounds (Westphal, Girreser, & Waldmüller, 2016).

Chemical Modification and Drug Design

- The chemical modification and design of new compounds using this compound as a building block have been explored. For instance, Jing (2010) reported the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives, indicating the potential for creating diverse chemical entities (Jing, 2010).

Toxicological Studies

- In the field of toxicology, Richter et al. (2019) conducted studies on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally similar to this compound. Their work included the identification of phase I and II metabolites and the evaluation of plasma protein binding (Richter et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting a possible irreversible or slowly reversible mechanism of action . By inhibiting FAAH, the compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain . By preventing the breakdown of anandamide, this compound can enhance the signaling of the endocannabinoid system .

Pharmacokinetics

The related compound n-3-methoxybenzyl-linoleamide has been shown to have slow absorption and elimination rates in rats

Result of Action

The inhibition of FAAH by this compound leads to increased levels of anandamide, which can have various effects at the molecular and cellular levels. These effects might include analgesic, anti-inflammatory, or neuroprotective effects, as anandamide can modulate the release of neurotransmitters .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the methoxybenzyl and propanamine groups present in the compound .

Cellular Effects

It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGBWQBUYNSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)

![Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3078387.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

amine hydrochloride](/img/structure/B3078438.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078439.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3078447.png)